4-[(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine
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Description
4-[(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine is a useful research compound. Its molecular formula is C17H26N4O4S and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.16747650 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing novel materials and polymers due to its structural complexity.
Biology: In bioorganic chemistry, this compound is used to study enzyme interactions and metabolic pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials with enhanced properties.
Mechanism of Action: The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, modulating their activity. The specific pathways involved often depend on the biological context, involving intricate mechanisms of inhibition or activation at the molecular level.
Comparison with Similar Compounds: When compared to other compounds with similar structural features, this compound stands out due to its unique combination of the sulfonyl and morpholine moieties, enhancing its reactivity and interaction potential. Similar compounds include:
4-Sulfamoylphenyl morpholine: Another sulfonyl-containing morpholine derivative but lacks the pyrimidin-2-yl group, affecting its binding affinity and specificity.
Pyrimidinyl sulfonyl derivatives: These share the pyrimidine backbone but differ in the attached functional groups, influencing their biological activity and industrial applications.
And that wraps up our detailed exploration of "4-[(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine". Need anything else?
Properties
IUPAC Name |
4-[[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c1-14-9-18-16(19-10-14)25-13-17-4-2-3-15(17)11-21(12-17)26(22,23)20-5-7-24-8-6-20/h9-10,15H,2-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWQBFXGSWFNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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